molecular formula C14H20O3 B14277634 2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate CAS No. 138150-63-7

2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate

Cat. No.: B14277634
CAS No.: 138150-63-7
M. Wt: 236.31 g/mol
InChI Key: GQVFYFNMLUHOLY-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a 4-methylphenoxy group and a 2,2-dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2-(4-methylphenoxy)ethanol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(4-methylphenoxy)ethanol, which can then interact with biological pathways. The aromatic ring may also participate in π-π interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-dimethylpropanoate: Similar in structure but lacks the 4-methylphenoxy group.

    Methyl 2,2-dimethylpropanoate: Another ester with a similar backbone but different alkyl group.

    2-(2,4-Dimethylphenoxy)ethyl 2,2-dimethylpropanoate: A closely related compound with additional methyl groups on the aromatic ring.

Uniqueness

2-(4-Methylphenoxy)ethyl 2,2-dimethylpropanoate is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

138150-63-7

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-methylphenoxy)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O3/c1-11-5-7-12(8-6-11)16-9-10-17-13(15)14(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

GQVFYFNMLUHOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC(=O)C(C)(C)C

Origin of Product

United States

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